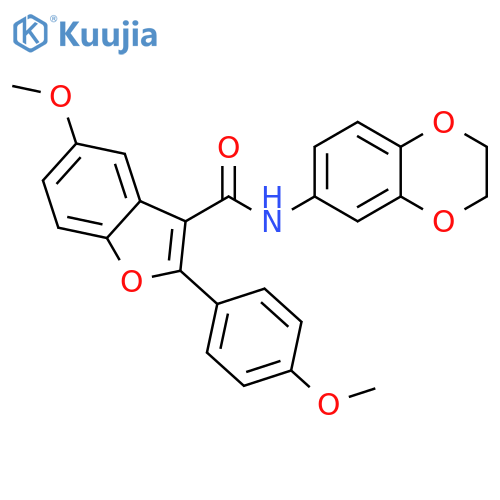Cas no 929513-75-7 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide)

929513-75-7 structure
商品名:N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
CAS番号:929513-75-7
MF:C25H21NO6
メガワット:431.437347173691
CID:6466291
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
- 3-Benzofurancarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2-(4-methoxyphenyl)-
-
- インチ: 1S/C25H21NO6/c1-28-17-6-3-15(4-7-17)24-23(19-14-18(29-2)8-10-20(19)32-24)25(27)26-16-5-9-21-22(13-16)31-12-11-30-21/h3-10,13-14H,11-12H2,1-2H3,(H,26,27)
- InChIKey: QHKBBLKUMKRAOP-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C(OC)C=C2C(C(NC2=CC=C3OCCOC3=C2)=O)=C1C1=CC=C(OC)C=C1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2095-0186-75mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
929513-75-7 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
| Life Chemicals | F2095-0186-25mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
929513-75-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2095-0186-10μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
929513-75-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2095-0186-1mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
929513-75-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2095-0186-5mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
929513-75-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2095-0186-10mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
929513-75-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2095-0186-30mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
929513-75-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2095-0186-20μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
929513-75-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2095-0186-2μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
929513-75-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2095-0186-5μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
929513-75-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide 関連文献
-
1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
929513-75-7 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide) 関連製品
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
